Diethyl [difluoro(trimethylsilyl)methyl]phosphonate: A Technical Guide for Advanced Synthesis
Diethyl [difluoro(trimethylsilyl)methyl]phosphonate: A Technical Guide for Advanced Synthesis
Introduction
Diethyl [difluoro(trimethylsilyl)methyl]phosphonate (CAS No. 80077-72-1) is a specialized organophosphorus reagent that has carved a significant niche in modern synthetic chemistry, particularly within pharmaceutical and agrochemical research.[1] Its value lies in its function as a robust and efficient precursor for the introduction of the difluoromethyl (CF₂) moiety into organic molecules. The incorporation of fluorine atoms into bioactive compounds is a well-established strategy to modulate their metabolic stability, bioavailability, lipophilicity, and binding affinity.[1] This guide provides an in-depth analysis of the physicochemical properties, a proposed synthetic strategy, spectroscopic characterization, and the mechanistic underpinnings of this reagent's reactivity for researchers, scientists, and drug development professionals.
Physicochemical Properties
The fundamental physical and chemical characteristics of Diethyl [difluoro(trimethylsilyl)methyl]phosphonate are summarized below. This data is essential for its safe handling, reaction setup, and purification.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₉F₂O₃PSi | [1] |
| Molecular Weight | 260.29 g/mol | [1] |
| Appearance | Liquid | |
| Boiling Point | 75 °C at 0.2 mmHg | [1] |
| Density | 1.077 g/mL at 25 °C | [1] |
| Refractive Index (n₂₀/D) | 1.414 | |
| CAS Number | 80077-72-1 |
Spectroscopic Characterization
While comprehensive, experimentally verified spectral data for Diethyl [difluoro(trimethylsilyl)methyl]phosphonate is not widely published, valuable insights can be gained from the analysis of closely related structural analogs. The data for Diethyl (difluoromethyl)phosphonate , which lacks the trimethylsilyl group, is presented here as a crucial reference point for spectroscopic assignment. The electronic environment of the phosphorus and fluorine atoms is expected to be similar, making this a useful comparison.
Table 2: NMR Spectroscopic Data for the Analog Diethyl (difluoromethyl)phosphonate
| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Source |
| ³¹P NMR (162 MHz, CDCl₃) | 4.90 | multiplet | ²JP-F = 91.2²JP-H = 26.9³JP-H = 8.2 | [2] |
| ¹⁹F NMR (376 MHz, CDCl₃) | -135.23 | doublet of doublets | ²JF-P = 91.2²JF-H = 48.7 | [2] |
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Expert Analysis: For the target molecule, Diethyl [difluoro(trimethylsilyl)methyl]phosphonate, one would anticipate a ¹H NMR spectrum showing a singlet for the nine equivalent protons of the trimethylsilyl group (likely around 0.1-0.3 ppm), along with the characteristic quartet and triplet for the two ethoxy groups. The ³¹P NMR chemical shift is expected to be in a similar region to the analog, with coupling to the two fluorine atoms being a dominant feature. The ¹⁹F NMR will similarly show a doublet due to coupling with the phosphorus atom.
Synthesis Methodology (Proposed Route)
Proposed Reaction: The synthesis likely proceeds via the reaction of Diethyl phosphorochloridate with a pre-formed or in situ generated [difluoro(trimethylsilyl)methyl]lithium carbanion.
Step-by-Step Proposed Protocol
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Carbanion Formation: To a solution of a suitable precursor, such as (trimethylsilyl)difluoromethane, in a dry, aprotic solvent like tetrahydrofuran (THF) at low temperature (-78 °C), a strong organolithium base (e.g., n-butyllithium) is added dropwise to generate the lithium carbanion. The trimethylsilyl group is crucial here, as it stabilizes the adjacent negative charge.
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Electrophilic Quench: A solution of Diethyl phosphorochloridate in dry THF is then added slowly to the carbanion solution at -78 °C. The nucleophilic carbon attacks the electrophilic phosphorus center.
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Reaction Workup: The reaction is allowed to warm to room temperature, quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl), and the organic phase is extracted with a suitable solvent (e.g., diethyl ether).
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Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The final product is then purified by vacuum distillation to yield Diethyl [difluoro(trimethylsilyl)methyl]phosphonate as a colorless liquid.
Caption: Proposed synthetic workflow for the target phosphonate.
Mechanism of Action and Reactivity
The primary utility of Diethyl [difluoro(trimethylsilyl)methyl]phosphonate is as a nucleophilic difluoromethylenating agent, particularly for carbonyl compounds.[3][4] The reaction is initiated by a catalytic amount of a nucleophile (an initiator), which generates a key reactive carbanion species.[4]
Mechanistic Rationale
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Initiation: A catalytic amount of a nucleophilic initiator (e.g., an alkoxide or fluoride source) attacks the silicon atom of the phosphonate, generating a transient hypervalent siliconate species.
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Carbanion Generation: This intermediate fragments, releasing the phosphonate-stabilized difluoromethyl carbanion. The phosphonate group is exceptionally effective at stabilizing an adjacent carbanion through resonance and inductive effects, a principle that also governs the Horner-Wadsworth-Emmons reaction.[5] The trimethylsilyl group further enhances the stability of this carbanion.
-
Nucleophilic Addition: The generated carbanion acts as a potent nucleophile, attacking the electrophilic carbon of an aldehyde or ketone. This forms a tetrahedral intermediate.
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Rearrangement & Product Formation: The reaction proceeds through a subsequent rearrangement, often involving the migration of the phosphoryl group, to ultimately yield difluoromethylated products. The specific outcome can be controlled by reaction conditions.[6]
Caption: Mechanism of nucleophilic difluoromethylenation.
Applications in Drug Development
The introduction of a difluoromethyl group (CF₂) serves as a bioisosteric replacement for a hydroxyl group, a thiol group, or even a methylene group, offering several advantages in drug design:
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Metabolic Stability: The C-F bond is exceptionally strong, making the CF₂ group resistant to metabolic oxidation, thereby increasing the half-life of a drug candidate.[1]
-
Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve absorption.
-
Conformational Effects: The electronegativity of fluorine can influence the conformation of a molecule, potentially leading to a more favorable binding orientation with its biological target.
-
pKa Modulation: Replacing a hydrogen with fluorine can significantly alter the acidity of nearby functional groups, which can be critical for optimizing drug-receptor interactions.[7]
Handling and Safety
As a research chemical, Diethyl [difluoro(trimethylsilyl)methyl]phosphonate should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the reagent in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place. Given its likely reactivity with strong bases and moisture, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
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